molecular formula C14H23NO B14536086 N-butoxy-N-butylaniline CAS No. 61915-46-6

N-butoxy-N-butylaniline

Cat. No.: B14536086
CAS No.: 61915-46-6
M. Wt: 221.34 g/mol
InChI Key: DARPNZWPJOBZCG-UHFFFAOYSA-N
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Description

N-butoxy-N-butylaniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a butoxy group and a butyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butoxy-N-butylaniline typically involves the reaction of aniline with butyl bromide and butyl alcohol under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-butoxy-N-butylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

N-butoxy-N-butylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butoxy-N-butylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    N-butylaniline: Similar structure but lacks the butoxy group.

    N-butoxybenzylamine: Similar structure but has a benzyl group instead of the butyl group.

    N-butoxy-N-methylaniline: Similar structure but has a methyl group instead of the butyl group.

Uniqueness: N-butoxy-N-butylaniline is unique due to the presence of both butoxy and butyl groups attached to the nitrogen atom of the aniline ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it distinct from other similar compounds.

Properties

CAS No.

61915-46-6

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N-butoxy-N-butylaniline

InChI

InChI=1S/C14H23NO/c1-3-5-12-15(16-13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

DARPNZWPJOBZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)OCCCC

Origin of Product

United States

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